3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
“3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole” is a compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, 3-Fluoro-4-methylphenyl isocyanate may be used in the synthesis of 3-fluoro analogues of 5-(acetamido-methyl)oxazolidinones .
Scientific Research Applications
Antimicrobial and Antioxidant Properties : Derivatives of 1,3,4-oxadiazole, incorporating 3-fluoro-4-methoxyphenyl moieties, have been shown to exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial agents (Dinesha, Viveka, Chandra, & Nagaraja, 2014).
Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been found effective as corrosion inhibitors, particularly in cooling water systems. These compounds can inhibit both cathodic and anodic reactions, suggesting their utility in industrial applications (Rochdi et al., 2014).
Biological Activity : A specific compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride demonstrated remarkable anti-tuberculosis activity and superior antimicrobial activity, indicating its potential in medical applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Optoelectronic Applications : Certain 1,3,4-oxadiazole derivatives containing fluorophenyl groups have been synthesized for use in optoelectronics. These compounds exhibit optical nonlinearity, making them suitable for applications like optical limiters (Chandrakantha et al., 2011).
Fluorescent Sensor Molecules : Derivatives of 1,3,4-oxadiazole have been developed as fluorescent sensor molecules, particularly for detecting fluoride anions. These compounds show significant shifts in UV absorption and fluorescence emission upon exposure to fluoride ions, making them useful in sensing applications (Kwak, Lee, & Lee, 2007).
Anticonvulsant Activity : Some 1,3,4-oxadiazole derivatives have been synthesized and screened for anticonvulsant activities, demonstrating potential therapeutic applications in the treatment of epilepsy and related disorders (Almasirad et al., 2004).
Anti-inflammatory and Analgesic Agents : A series of 1,2,4- and 1,3,4-oxadiazole derivatives, possessing 3-fluoro-4-methoxyphenyl moiety, have shown promising anti-inflammatory and analgesic activities in vivo, suggesting their potential as therapeutic agents (Dinesha, Viveka, Khandige, & Nagaraja, 2016).
Delayed Luminescence in Optoelectronics : Certain oxadiazole derivatives exhibit delayed luminescence, making them suitable for use in organic light-emitting diodes (OLEDs). These compounds have shown high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Liquid Crystal Properties : Some 1,3,4-oxadiazole-based compounds have been studied for their liquid crystalline properties. These compounds, with a bent-shaped molecular structure, display enantiotropic nematic or smectic A mesophases, indicating their potential in the field of liquid crystal technology (Zhu et al., 2009).
Insecticidal Activity : Certain 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and evaluated for their insecticidal activity against various crop pests, demonstrating potential applications in agriculture (Mohan et al., 2004).
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDOQVXUVNYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716748 | |
Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-63-9 | |
Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146699-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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